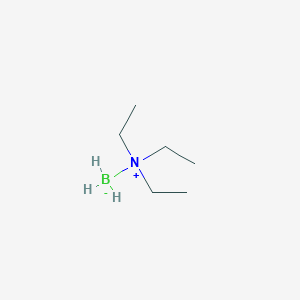

Triethylamine borane

Description

BenchChem offers high-quality Triethylamine borane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethylamine borane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(triethylazaniumyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18BN/c1-4-8(7,5-2)6-3/h4-6H2,1-3,7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRDAGWFOUZNLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH3-][N+](CC)(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-26-5 | |

| Record name | (T-4)-(N,N-Diethylethanamine)trihydroboron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: Stabilizing Borane for Synthetic Utility

An In-depth Technical Guide to the Triethylamine Borane Complex

In the landscape of synthetic organic chemistry, borane (BH₃) stands as a powerful and versatile reagent, primarily recognized for its role in hydroboration and as a potent reducing agent. However, its existence as a pyrophoric, toxic gas (in its dimeric form, diborane, B₂H₆) presents significant handling challenges.[1] To harness its synthetic potential while mitigating the associated risks, borane is commonly employed as a stabilized complex with a Lewis base. Among the most practical and widely utilized of these are amine-borane adducts, which offer enhanced stability and convenient handling.

The triethylamine borane complex, (C₂H₅)₃N·BH₃ (TEAB), has emerged as a particularly valuable reagent for researchers and drug development professionals.[2] It exists as a stable, colorless liquid, offering a safer and more convenient alternative to gaseous diborane or the less stable borane-tetrahydrofuran (BTHF) complex. This guide provides a detailed examination of the chemical structure, properties, synthesis, and applications of the triethylamine borane complex, offering field-proven insights for its effective use in a laboratory setting.

The Core Chemical Structure: A Lewis Acid-Base Adduct

The fundamental nature of the triethylamine borane complex is that of a classic Lewis acid-base adduct.[3] This structure arises from the interaction between the electron-deficient borane and the electron-rich triethylamine.

-

Lewis Acid: Borane (BH₃) is a potent Lewis acid. The boron atom possesses an empty 2p orbital, making it a strong electron-pair acceptor.

-

Lewis Base: Triethylamine ((C₂H₅)₃N) is a tertiary amine and acts as a Lewis base. The nitrogen atom has a lone pair of electrons available for donation.

The formation of the complex involves the donation of the nitrogen's lone pair into the empty p-orbital of the boron atom, forming a dative or coordinate covalent bond (N→B).[3] This interaction is the cornerstone of the complex's stability and reactivity.

Geometric Reorganization

The formation of the N-B bond induces a significant change in the geometry around the boron center.

-

Boron Center: In its free state, borane (BH₃) is trigonal planar with sp² hybridization. Upon complexation, the geometry shifts to tetrahedral, with the hybridization changing to sp³.[3]

-

Nitrogen Center: The nitrogen in triethylamine is sp³ hybridized with a trigonal pyramidal geometry. This geometry is largely retained in the complex, becoming part of the overall tetrahedral arrangement.

// Plus sign plus [label="+", fontsize=24];

// Adduct Adduct [label=<

H₃C-CH₂

H

|

|

H₃C-CH₂ — N⁺ — B⁻ — H

|

|

CH₂-CH₃

H

]; Adduct_label [label="Triethylamine Borane Complex"];

// Invisible nodes for layout {rank=same; TEA; plus; BH3;}

// Edges TEA -> plus [style=invis]; plus -> BH3 [style=invis]; BH3 -> Adduct [lhead=cluster_reactants, label="Coordination", color="#4285F4", fontcolor="#202124"]; } "Formation of Triethylamine Borane Adduct"

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount for the effective use of any chemical reagent. The properties of triethylamine borane are well-documented, providing a reliable basis for its identification and handling.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₈BN or (C₂H₅)₃N·BH₃ | [2][4] |

| Molecular Weight | 115.02 - 115.03 g/mol | [2][5] |

| CAS Number | 1722-26-5 | [2][4] |

| Appearance | Clear, colorless liquid | [2][4][6] |

| Melting Point | -4 to -2 °C | [2][6] |

| Boiling Point | 96 - 98 °C at 12 mmHg | [2] |

| Density | 0.777 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.442 | [2] |

| Flash Point | -6 °C | [4][6] |

Spectroscopic Fingerprints for Verification

Spectroscopic analysis provides an unambiguous method for confirming the identity and purity of the complex.

| Spectroscopy Type | Characteristic Features | Source(s) |

| ¹¹B NMR | Chemical shift at approximately δ -13.3 ppm (in CDCl₃), appearing as a quartet (q) due to coupling with the three borane protons (J ≈ 95 Hz). | [7] |

| ¹H NMR | Shows characteristic signals for the ethyl groups: a quartet for the -CH₂- protons and a triplet for the -CH₃ protons. The borane protons (B-H) often appear as a broad quartet. | [8] |

| IR Spectroscopy | Strong absorption bands in the range of 2250-2400 cm⁻¹ corresponding to the B-H stretching vibrations. | N/A |

| Mass Spectrometry | The mass spectrum shows fragmentation patterns consistent with the structure. | [5][8] |

Synthesis and Handling: Best Practices

While commercially available, understanding the synthesis of triethylamine borane provides insight into its chemical nature. A common laboratory-scale synthesis involves the careful reaction of a borane source with triethylamine in an inert solvent.

A representative procedure involves adding trimethyl borate to a suspension of lithium hydride and triethylamine in THF.[7] This is followed by the dropwise addition of aluminum chloride in THF at a controlled temperature (0 °C).[7] The reaction progress can be conveniently monitored by ¹¹B NMR spectroscopy.[7]

Causality in Synthesis:

-

Inert Atmosphere (Nitrogen/Argon): This is critical to prevent the reaction of borane and other reactive intermediates with atmospheric oxygen and moisture, which would lead to decomposition and reduced yield.[9]

-

Anhydrous Solvents (THF): The use of dry solvents is mandatory as boranes react exothermically with water and alcohols, releasing hydrogen gas.

-

Temperature Control: The addition of reagents like aluminum chloride is performed at reduced temperatures (e.g., 0 °C) to manage the exothermicity of the reaction and ensure safety and selectivity.

Key Applications in Organic Synthesis

Triethylamine borane is prized for its versatility as a mild and selective reducing agent, finding broad application in academic research and industrial drug development.[2]

-

Reduction of Carbonyls: It efficiently reduces aldehydes and ketones to their corresponding primary and secondary alcohols under mild conditions.[2]

-

Hydroboration Reactions: The complex serves as a convenient source of borane for the hydroboration of alkenes and alkynes, a foundational reaction for forming carbon-boron and, subsequently, carbon-oxygen bonds.

-

Reductive Amination: It is effective in the conversion of imines and oximes to amines, a key transformation in the synthesis of nitrogen-containing compounds.

-

Specialized Applications: Its utility extends to peptide synthesis for the reduction of N-protected amino acids, polymer chemistry as a modifying agent, and as a precursor for various organoboron compounds.

Experimental Protocol: Reduction of Acetophenone

This protocol provides a self-validating system for the reduction of a ketone to a secondary alcohol using triethylamine borane.

Objective: To reduce acetophenone to 1-phenylethanol.

Materials:

-

Acetophenone

-

Triethylamine borane complex

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.

-

Reagents: Acetophenone (1.0 eq) is dissolved in anhydrous THF in the flask.

-

Addition: Triethylamine borane complex (1.1 eq) is added dropwise to the stirring solution at room temperature.

-

Reaction: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: The reaction is cooled in an ice bath, and 1 M HCl is added slowly and carefully to quench the excess borane complex (Caution: Hydrogen gas evolution).

-

Work-up: The mixture is extracted with ethyl acetate. The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Safety and Hazard Management

Scientific integrity demands a rigorous approach to safety. Triethylamine borane is a hazardous chemical that requires strict handling protocols.[9]

GHS Hazard Classification: [9][10]

-

Flammable Liquid: Highly flammable liquid and vapor.

-

Corrosive: Causes severe skin burns and eye damage.

-

Toxicity: Toxic or harmful if swallowed, inhaled, or in contact with skin.

Safe Handling and Storage Protocols:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container under an inert atmosphere (e.g., nitrogen).[4] Keep in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[4][9] Recommended storage temperature is often 0-8 °C.[2]

-

Incompatibilities: Avoid contact with water, moisture, acids, and strong oxidizing agents.[4][9]

-

Spill Response: Absorb small spills with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[11] Prevent runoff into waterways.

References

-

BORANE-TRIETHYLAMINE. Ataman Kimya. [Link]

-

Triethylamine borane | C6H15BN | CID 6330188. PubChem, National Institutes of Health. [Link]

-

Triethylamine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Triethylamine borane. NIST WebBook, National Institute of Standards and Technology. [Link]

-

ICSC 0203 - TRIETHYLAMINE. International Labour Organization. [Link]

-

Gribble, G. W. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Molecules, 2022. PMC, National Institutes of Health. [Link]

-

Vasu, D., et al. One-pot Synthesis of Ammonia-Borane and Trialkylamine-Boranes from Trimethyl Borate. Supporting Information. [Link]

-

Gribble, G. W. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Molecules, 2022. MDPI. [Link]

-

Borane-triethylamine. JSC Aviabor. [Link]

-

Lane, C. F. Ammonia-Borane and Related N-B-H Compounds and Materials: Safety Aspects, Properties, and Applications. Northern Arizona University. [Link]

-

Borane Reagents. Organic Chemistry Portal. [Link]

-

Metal Nanoparticles for Catalysis: Advances and Applications. Royal Society of Chemistry. [Link]

Sources

- 1. Borane Reagents [organic-chemistry.org]

- 2. chemimpex.com [chemimpex.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Triethylamine borane(1722-26-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Triethylamine borane [webbook.nist.gov]

- 6. Borane-triethylamine | JSC Aviabor [jsc-aviabor.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. Borane-triethylamine complex(1722-26-5) 1H NMR spectrum [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Triethylamine borane | C6H15BN | CID 6330188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

triethylamine borane physical and chemical properties

An In-Depth Technical Guide for Chemical Synthesis

Part 1: Executive Summary & Core Directive

The "Goldilocks" Reagent

In the landscape of hydride donors, Triethylamine Borane (TEAB) occupies a critical strategic niche. It bridges the gap between the highly reactive, unstable borane-tetrahydrofuran (

For the drug development chemist, TEAB offers a unique value proposition: Thermal Stability + Tunable Reactivity. Unlike

This guide moves beyond basic properties to operational mastery, detailing how to leverage TEAB for scalable, reproducible reductions.

Part 2: Physical & Chemical Profile

TEAB is a Lewis acid-base adduct. The bond between the nitrogen lone pair and the empty p-orbital of boron is strong enough to prevent spontaneous disproportionation (formation of diborane gas) at ambient conditions but weak enough to allow hydride transfer under reaction conditions.

Table 1: Critical Physicochemical Data

| Property | Value | Operational Implication |

| CAS Number | 1722-26-5 | Verification key for regulatory filing. |

| Formula | 1:1 Adduct. Active hydride content ~8.5-8.7 wt%. | |

| Molecular Weight | 115.02 g/mol | Essential for stoichiometry calculations. |

| Physical State | Colorless/Pale Yellow Liquid | Easy volumetric dosing (unlike solid amine-boranes). |

| Density | 0.777 g/mL (25°C) | Lighter than water; forms the upper layer in aqueous workups. |

| Boiling Point | 97°C (at 12 mmHg) | Do not distill at atm pressure. Decomposition risk >100°C. |

| Flash Point | -6°C (Closed Cup) | High Flammability Hazard. Ground all equipment. |

| Solubility | THF, DCM, Toluene, Xylenes | High solvent compatibility allows temperature tuning. |

| Stability | High (vs. | Can be stored for months at 0-4°C without titer loss. |

Chemical Reactivity Profile

-

Mechanism of Action: TEAB acts as a hydride donor via a dissociative mechanism. Heating promotes the equilibrium shift to release free

(transiently) or allows the direct attack of the complex on Lewis-activated substrates. -

Water Tolerance: Unlike

, TEAB reacts slowly with water at neutral pH. However, in acidic media, hydrolysis is rapid and exothermic, releasing 3 moles of

Part 3: Mechanistic Visualization

Understanding the reduction of carboxylic acids is pivotal, as TEAB is one of the few reagents that can perform this transformation without touching esters.

Diagram 1: Chemoselective Reduction of Carboxylic Acids

-

Logic: The carboxylic acid protonates the borane complex, releasing

and forming an acyloxyborane intermediate. This intermediate is essentially a "mixed anhydride" of the carboxylic acid and boric acid, which is highly electrophilic and rapidly reduces intramolecularly.

Figure 1: Mechanistic pathway for the chemoselective reduction of carboxylic acids to primary alcohols via the triacyloxyborane intermediate.

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Reduction of Carboxylic Acids

Objective: Reduce a carboxylic acid to a primary alcohol while retaining an ester moiety.

Context: Standard

Reagents:

-

Substrate: Carboxylic acid (1.0 equiv)

-

Reagent: TEAB (1.5 - 2.0 equiv)

-

Solvent: THF (reflux) or Toluene (80°C)

Step-by-Step Methodology:

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel. Connect the gas outlet to an oil bubbler (crucial for monitoring

evolution). -

Dissolution: Charge the flask with the carboxylic acid and anhydrous THF (concentration ~0.5 M).

-

Addition: Add TEAB dropwise via the addition funnel at room temperature.

-

Observation: You will observe steady gas evolution (

). This is the formation of the acyloxyborane.[1] Do not heat yet.

-

-

Activation: Once gas evolution subsides (approx. 30 mins), heat the mixture to reflux (66°C for THF).

-

Causality: The initial reaction only forms the intermediate. Thermal energy is required for the hydride transfer to the carbonyl carbon.

-

-

Monitoring: Monitor by TLC or HPLC. The intermediate may appear as a distinct spot that converts to the alcohol over 1-4 hours.

-

Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise.

-

Safety Note: This breaks down the borate ester and quenches excess hydride. Vigorous bubbling will occur.

-

-

Workup: Add 1M NaOH or dilute HCl (depending on product stability) to hydrolyze the boron-oxygen bonds fully. Extract with EtOAc.

Protocol B: Reductive Amination (One-Pot)

Objective: Synthesis of secondary/tertiary amines from ketones/aldehydes.

Reagents:

-

Carbonyl compound (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

TEAB (1.2 equiv)

-

Additive: Acetic Acid (catalytic to stoichiometric) or Lewis Acid (

)

Methodology:

-

Imine Formation: Mix carbonyl and amine in Methanol or DCM. If the condensation is slow, add

(1.5 equiv) and stir for 4-12 hours. -

Reduction: Add TEAB.

-

Note: Unlike

, TEAB is non-toxic (cyanide-free). Unlike

-

-

Stirring: Agitate at room temperature. TEAB is selective; it reduces the iminium ion much faster than the ketone.

Part 5: Safety & Handling (The "Self-Validating" Safety System)

TEAB is safer than diborane gas, but it presents specific hazards that must be engineered out of the workflow.

1. The Flash Point Trap:

-

Control: Despite being a "stable" liquid, it releases flammable vapors at room temperature. All transfers must occur under inert atmosphere (Nitrogen/Argon). Static discharge protection (grounding clips) is mandatory.

2. The Water/Acid Reaction:

-

Hazard: Contact with concentrated acid or rapid hydrolysis releases

gas instantly. -

Control: The "Bubbler Check." Never run a TEAB reaction in a closed system. Always have a visual bubbler. If the bubbling rate spikes uncontrollably, cool the reaction immediately (ice bath) to slow the kinetics.

3. Quenching Protocol:

-

Never quench with water directly. Use Methanol first.[1] Methanol reacts to form trimethyl borate (volatile) and mild hydrogen evolution, moderating the exotherm.

Part 6: Decision Matrix (Graphviz)

When should you choose TEAB over other reagents?

Figure 2: Strategic decision matrix for selecting TEAB based on substrate functionality and chemoselectivity requirements.

Part 7: References

-

Sigma-Aldrich. Borane-triethylamine complex Safety Data Sheet (SDS).Link

-

Brown, H. C.; Kulkarni, S. U. Organoboranes for Synthesis. Reduction of Carboxylic Acids.[1][4][5][6][7][8] J. Org.[1][9] Chem. 1977 , 42, 4169. (Foundational work on borane reductions).

-

Organic Chemistry Portal. Borane-Triethylamine Reagent Profile & Reactivity.Link

-

Common Organic Chemistry. Borane Dimethylsulfide (BMS) & Complexes Comparison.Link

-

Thermo Fisher Scientific. Triethylamine Borane Physical Properties and Handling.Link

Sources

- 1. youtube.com [youtube.com]

- 2. Triethylamine borane(1722-26-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]

- 5. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis | MDPI [mdpi.com]

- 7. Borane Reagents [organic-chemistry.org]

- 8. CCCC 1990, Volume 55, Issue 12, Abstracts pp. 2956-2962 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

The Unseen Hand: A Technical Guide to the Mechanism of Triethylamine Borane in Reductions

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Reagent, A Strategic Tool

In the landscape of synthetic organic chemistry, the reduction of functional groups is a fundamental and often pivotal step. While a myriad of reducing agents are at the disposal of the modern chemist, the discerning scientist understands that the choice of reagent is not merely about efficacy but about control, selectivity, and practicality. Triethylamine borane (Et₃N·BH₃), a stable and versatile amine-borane complex, has emerged as a strategic tool for chemists navigating the complexities of multi-step synthesis. This guide moves beyond a superficial overview to provide an in-depth exploration of the core mechanisms governing the action of triethylamine borane in reductions. By understanding the "why" behind its reactivity, or lack thereof without activation, researchers can unlock its full potential, transforming it from a simple reagent into a precision instrument for molecular construction.

The Nature of the Beast: Understanding the Triethylamine Borane Complex

Triethylamine borane is a Lewis acid-base adduct formed between the Lewis acidic borane (BH₃) and the Lewis basic triethylamine (Et₃N). This complexation tames the high reactivity of diborane (B₂H₆), rendering it a stable, crystalline solid that is significantly easier and safer to handle than its gaseous parent or even its common solution-based counterpart, borane-tetrahydrofuran (BH₃·THF).[1] The enhanced stability of triethylamine borane is a double-edged sword; while it imparts desirable handling characteristics, it also tempers its reducing power, often necessitating specific conditions or activation to unleash the potent hydride-donating ability of the borane moiety.[2]

The key to understanding the action of triethylamine borane lies in the equilibrium between the complexed and uncomplexed forms in solution:

Et₃N·BH₃ ⇌ Et₃N + BH₃

The position of this equilibrium is influenced by several factors, including temperature, solvent, and the presence of other chemical species. In many common organic solvents at room temperature, the equilibrium lies far to the left, meaning that the concentration of free borane is low. This inherent stability is the primary reason why triethylamine borane is often a milder and more selective reducing agent compared to the more reactive BH₃·THF, where the equilibrium is more favorable for the dissociation of borane.

The Core Mechanism: A Tale of Dissociation and Hydride Transfer

The predominant mechanism for reductions mediated by triethylamine borane involves the dissociation of the complex to provide free borane (BH₃) as the active reducing species. This electrophilic borane then orchestrates the reduction through a well-established pathway, particularly for carbonyl compounds.

Reduction of Aldehydes and Ketones: A Step-by-Step Breakdown

The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols is a cornerstone application of borane reagents. With triethylamine borane, this transformation proceeds through the following key steps:

-

Dissociation: The triethylamine borane complex dissociates to a small extent to provide free borane (BH₃). This step is often the rate-determining step, especially at lower temperatures.

-

Lewis Acid-Base Interaction: The electrophilic boron atom of the free borane coordinates to the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and activating it towards nucleophilic attack.

-

Intramolecular Hydride Transfer: A hydride ion (H⁻) is transferred from the boron to the now highly electrophilic carbonyl carbon. This occurs through a cyclic, four-membered transition state.

-

Formation of an Alkoxyborane Intermediate: The hydride transfer results in the formation of an alkoxyborane intermediate.

-

Further Hydride Transfers: The remaining B-H bonds on the alkoxyborane are still hydridic and can sequentially reduce additional carbonyl molecules, ultimately leading to a trialkoxyborane species.

-

Work-up: The reaction is quenched by the addition of a protic solvent, typically methanol or water. This hydrolyzes the trialkoxyborane, liberating the final alcohol product and forming boric acid or its esters as a byproduct.[3]

Figure 1: General mechanism of aldehyde/ketone reduction by triethylamine borane.

Unleashing the Power: Activation of Triethylamine Borane

The inherent stability of triethylamine borane can be overcome to enhance its reducing power and broaden its substrate scope. This is typically achieved through the use of activators that facilitate the release of free borane.

The Role of Lewis Acids

Lewis acids are potent activators for amine-borane complexes. They function by coordinating to the amine portion of the adduct, thereby weakening the dative N→B bond and promoting the dissociation of borane.

Et₃N·BH₃ + LA ⇌ LA·Et₃N + BH₃

Commonly employed Lewis acids include boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄).[4] The choice of Lewis acid can influence the reactivity and selectivity of the reduction. For instance, the use of a catalytic amount of a Lewis acid can be sufficient to dramatically accelerate the reduction of otherwise unreactive substrates like amides.[4]

Figure 2: Lewis acid activation of triethylamine borane.

Brønsted Acid Activation

Brønsted acids can also activate triethylamine borane, particularly for the reduction of carbonyl compounds. The acid protonates the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to attack by the borane complex, even without full dissociation. Kinetic studies on the reduction of aldehydes and ketones with the analogous borane-trimethylamine complex have shown that the reaction rate increases with the acidity of the medium, suggesting a protonated carbonyl species is involved in the rate-determining step.[5]

A Tool for Amine Synthesis: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes or ketones. Triethylamine borane is an excellent reagent for this transformation, particularly in one-pot procedures, due to its stability under the conditions required for imine formation.

The overall process involves two key stages:

-

Imine/Enamine Formation: The aldehyde or ketone reacts with a primary or secondary amine to form an imine or enamine intermediate, respectively. This reaction is typically acid-catalyzed and involves the elimination of water.

-

Reduction: The triethylamine borane, present in the reaction mixture, then reduces the C=N double bond of the imine or iminium ion to the corresponding amine.

The stability of triethylamine borane is a significant advantage here. Unlike more reactive hydride reagents like sodium borohydride, which can readily reduce the starting carbonyl compound, triethylamine borane is generally unreactive towards aldehydes and ketones at or near neutral pH and ambient temperature.[3] This allows for the in situ formation of the imine intermediate without significant competing reduction of the carbonyl starting material. The subsequent reduction of the imine is often facilitated by the acidic conditions used to promote imine formation, which can activate the borane complex.

Sources

- 1. Borane Reagents [organic-chemistry.org]

- 2. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]

- 3. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]

- 4. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 5. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

FT-IR spectroscopic analysis of triethylamine borane

An FT-IR Spectroscopic Analysis of Triethylamine Borane: A Technical Guide for Researchers

Introduction

Triethylamine borane (TEAB) is a widely utilized reducing agent in organic synthesis, valued for its selectivity and improved handling stability compared to borane gas or other borane complexes. As a key reagent in pharmaceutical and chemical research, particularly in drug development for processes like reductive amination and hydroboration, rigorous quality control is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, rapid, and non-destructive method to verify the identity, assess the purity, and study the stability of TEAB. Its unique molecular fingerprint provides a wealth of structural information.

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the FT-IR analysis of triethylamine borane. It moves beyond a simple recitation of procedures to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. The primary challenge in analyzing TEAB is its sensitivity to air and moisture, which necessitates specific handling protocols to maintain sample integrity and obtain accurate spectroscopic data.

Part 1: Fundamental Principles of TEAB Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. The specific frequencies at which a molecule absorbs light are characteristic of the types of bonds and the overall molecular structure.

In triethylamine borane, a Lewis acid-base adduct, the key vibrational modes arise from the distinct functional groups within its structure: the borane (BH₃) group and the triethylamine ((CH₃CH₂)₃N) group. The dative bond between the boron and nitrogen atoms also influences the spectrum.

Caption: Molecular structure of Triethylamine Borane (C₆H₁₈BN).

The primary vibrational modes of interest are:

-

B-H stretching: Strong, sharp absorptions characteristic of the borane group.

-

C-H stretching: Absorptions related to the methyl and methylene groups of the triethylamine ligand.

-

B-N stretching: Vibration of the dative bond connecting the Lewis acid (borane) and Lewis base (triethylamine).

-

Fingerprint Region Vibrations: A complex series of bending and stretching vibrations (CH₂, CH₃ bending, C-N stretching) that are unique to the molecule's overall structure.

Part 2: Experimental Protocol: A Self-Validating Workflow

Given the air- and moisture-sensitive nature of TEAB, a protocol that prevents atmospheric exposure is not merely recommended; it is essential for data integrity. The following workflow is designed as a self-validating system.

Instrumentation and Materials

-

FT-IR Spectrometer: A well-purged spectrometer (e.g., with dry nitrogen) to minimize atmospheric H₂O and CO₂ interference.

-

Detector: A standard Deuterated Triglycine Sulfate (DTGS) detector is sufficient for this analysis.

-

Inert Atmosphere Glovebox: A glovebox with an atmosphere of nitrogen or argon (<10 ppm O₂ and H₂O) is mandatory for all sample preparation steps.

-

IR Windows: Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates. KBr is transparent over a wide mid-IR range (4000-400 cm⁻¹) but is hygroscopic. Handling must be strictly anhydrous.

-

Sample Application: Gas-tight syringe or a clean glass rod/spatula.

-

Cell: A demountable liquid cell or the bare salt plates for a thin-film analysis.

Step-by-Step Sample Preparation (Thin-Film Method)

This protocol minimizes sample usage and avoids the use of solvents, which would introduce their own spectral features. All steps until the final spectral acquisition are performed inside an inert atmosphere glovebox.

-

Instrument Preparation: Before starting, ensure the FT-IR sample compartment is thoroughly purged with dry nitrogen for at least 15-30 minutes. Acquire a background spectrum of the empty, purged sample compartment. This background will be automatically subtracted from the sample spectrum.[1]

-

Transfer Materials: Place the sealed container of triethylamine borane, clean KBr plates, and the demountable cell holder into the glovebox antechamber and purge according to standard procedure.

-

Sample Application: Inside the glovebox, open the TEAB container. Using a clean glass rod or the tip of a clean spatula, transfer a single, small drop of the liquid TEAB onto the center of one KBr plate.

-

Film Formation: Gently place the second KBr plate on top of the first. A slight rotation (a quarter turn) will spread the drop into a thin, uniform liquid film between the plates.[2] The film should appear translucent and be free of bubbles.[2] If the resulting spectrum is too intense (bands are "flat-topping"), the film is too thick. Separate the plates and wipe one clean before reassembling.[2]

-

Cell Assembly: Secure the assembled KBr plates in the demountable cell holder.

-

Sample Transfer and Analysis: Place the assembled cell in a sealed container (e.g., a clean, dry jar) for transfer from the glovebox to the spectrometer. Quickly place the holder into the FT-IR sample compartment and immediately begin data acquisition to minimize any potential exposure to the lab atmosphere.

Data Acquisition Parameters

The following parameters serve as a robust starting point for high-quality data. The rationale for each is provided to allow for informed adjustments.

| Parameter | Recommended Setting | Rationale |

| Spectral Range | 4000 - 400 cm⁻¹ | Covers the full mid-IR range, capturing all key functional group and fingerprint vibrations. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most key features without requiring excessively long scan times. Higher resolution (e.g., 1 cm⁻¹) can be used if fine structure needs to be resolved.[3] |

| Number of Scans | 16-32 | Improves the signal-to-noise ratio (SNR). Averaging multiple scans reduces random noise, resulting in a cleaner spectrum. |

| Apodization | Happ-Genzel | A standard function that provides a good balance between peak shape and resolution. |

graph TD { bgcolor="#FFFFFF"; A[Start: Purge FT-IR] --> B{Glovebox Prep}; B --> C[Place TEAB & KBr Plates in Glovebox]; C --> D[Apply Small Drop of TEAB to KBr Plate]; D --> E[Form Thin Film with Second Plate]; E --> F[Assemble Demountable Cell]; F --> G{Transfer}; G --> H[Place Cell in Purged FT-IR]; H --> I[Acquire Spectrum]; I --> J[Analyze Data]; J --> K[End];subgraph "Workflow" A; B; C; D; E; F; G; H; I; J; K; end

style A fill:#F1F3F4,stroke:#5F6368 style B fill:#FBBC05,stroke:#202124,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368 style D fill:#F1F3F4,stroke:#5F6368 style E fill:#F1F3F4,stroke:#5F6368 style F fill:#F1F3F4,stroke:#5F6368 style G fill:#FBBC05,stroke:#202124,fontcolor:#202124 style H fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style J fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF style K fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF }

Caption: Experimental workflow for the FT-IR analysis of TEAB.

Part 3: Spectral Interpretation and Data Analysis

The resulting FT-IR spectrum is a unique chemical fingerprint. Interpretation involves assigning the observed absorption bands to specific molecular vibrations.[4]

The Triethylamine Borane Fingerprint

The following table summarizes the characteristic absorption bands for high-purity triethylamine borane.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~2980 | Medium | Triethylamine Moiety | C-H Asymmetric Stretch (CH₃, CH₂) |

| ~2880 | Medium-Weak | Triethylamine Moiety | C-H Symmetric Stretch (CH₃, CH₂) |

| ~2384 | Strong | Borane Moiety | B-H Asymmetric Stretch |

| ~2275 | Strong | Borane Moiety | B-H Symmetric Stretch |

| ~1450 | Medium | Triethylamine Moiety | C-H Scissoring/Bending (CH₂) |

| ~1381 | Medium | Triethylamine Moiety | C-H Symmetric Bending (CH₃) |

| ~1171 | Strong | Borane/Amine | BH₂ Deformation / C-N Stretch |

| ~966 | Weak | Borane/Amine | B-N Stretch |

Data compiled from references[5][6].

Analysis of Key Spectral Regions

-

C-H Stretching Region (3000 - 2800 cm⁻¹): The presence of medium-intensity peaks around 2980 cm⁻¹ confirms the aliphatic (C-H) framework of the triethylamine ligand.[7] The absence of any broad absorption bands above 3000 cm⁻¹ is critical, as this confirms the absence of O-H (from water contamination) or N-H (from primary/secondary amine impurities) groups.[6][7]

-

B-H Stretching Region (2400 - 2200 cm⁻¹): This is the most diagnostic region for confirming the presence of the borane complex. TEAB exhibits two very strong, sharp peaks around 2384 cm⁻¹ and 2275 cm⁻¹.[5][6] The intensity and sharpness of these peaks are an excellent indicator of the concentration and integrity of the B-H bonds. A reduction in the intensity of these peaks is a primary indicator of sample degradation.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex, overlapping peaks. The strong band at approximately 1171 cm⁻¹ is highly characteristic and is attributed to BH₂ deformation mixed with C-N stretching vibrations.[5] The weaker band around 966 cm⁻¹ is tentatively assigned to the B-N dative bond stretch. Theoretical calculations for the simpler ammonia borane adduct predict this B-N stretch to be around 644 cm⁻¹, suggesting that substitution influences this frequency significantly.[8][9]

Identifying Impurities and Degradation

-

Hydrolysis: The most common degradation pathway is reaction with moisture. This will be immediately evident by the appearance of a very broad, strong absorption band in the 3600 - 3200 cm⁻¹ region, corresponding to the O-H stretching of boric acid and/or water.[6]

-

Oxidation: Significant oxidation may lead to the formation of borates, which show strong, broad B-O stretching bands typically in the 1400-1300 cm⁻¹ range.[10]

Part 4: Applications in Research and Development

Beyond simple identification, FT-IR serves several critical functions in a professional research setting.

-

Purity Assessment and Quality Control: The FT-IR spectrum serves as a primary quality control check for incoming batches of TEAB. By comparing the spectrum of a new batch to a validated reference standard, one can instantly confirm its identity and screen for contaminants like water or other amine-boranes.[11]

-

Reaction Monitoring: When TEAB is used as a reducing agent, its characteristic B-H stretching peaks will diminish over the course of the reaction. This can be monitored in-situ using an attenuated total reflectance (ATR) probe or by periodically withdrawing aliquots (under inert atmosphere) to track reaction progress and determine the endpoint.[12]

-

Stability Studies: FT-IR is an ideal tool for assessing the long-term stability of TEAB under various storage conditions. By acquiring spectra over time, one can quantify the rate of degradation by monitoring the decrease in the B-H peak area and the corresponding increase in the O-H band from hydrolysis.

Conclusion

FT-IR spectroscopy is an indispensable analytical technique for any scientist working with triethylamine borane. Its ability to provide rapid, definitive structural information makes it a cornerstone of quality control, reaction monitoring, and stability assessment. The key to obtaining reliable and reproducible data lies not just in the instrument itself, but in a meticulously executed, self-validating workflow that respects the compound's sensitivity to its environment. By understanding the causality behind the protocol—from the necessity of an inert atmosphere to the interpretation of key spectral regions—researchers can leverage the full power of FT-IR to ensure the integrity of their materials and the success of their scientific endeavors.

References

-

International Journal of Scientific & Development Research. (n.d.). Applications of FTIR Spectroscopy: Review. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Richmond Scientific. (2023, August 21). 7 Applications of FTIR Analysis. Retrieved from [Link]

-

ResearchGate. (2022, July 27). How can I do FTIR analysis for an air sensitive powder? Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and theoretical FT‐IR spectra for (a) and (b). Retrieved from [Link]

-

Attalla, M., et al. (2009). In situ Fourier Transform-Infrared (FT-IR) analysis of carbon dioxide absorption and desorption in amine solutions. Energy Procedia, 1(1), 985-994. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BORANE-TRIETHYLAMINE. Retrieved from [Link]

-

Weir, C. E., & Schroeder, R. A. (1964). Infrared Spectra of the Crystalline Inorganic Borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(5), 465–487. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Analysis of Triethylamine Borane and White Fuming Nitric Acid Gaseous Combustion Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier‐transform infrared spectroscopy (FTIR) spectra of ammonia.... Retrieved from [Link]

-

MDPI. (n.d.). Anharmonic Vibrational Frequencies of Water Borane and Associated Molecules. Retrieved from [Link]

-

ResearchGate. (2021, December 3). (PDF) Anharmonic Vibrational Frequencies of Water Borane and Associated Molecules. Retrieved from [Link]

-

Aerospace Research Central. (2015, June 7). FTIR Analysis of Triethylamine Borane and White Fuming Nitric Acid Gaseous Combustion Products. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

UNL Digital Commons. (n.d.). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the spectrum of triethylamine borane[1] against a typical.... Retrieved from [Link]

-

PubMed. (2021, January 28). Anharmonic vibrational frequencies of ammonia borane (BH3NH3). Retrieved from [Link]

-

Western Oregon University. (n.d.). Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. Retrieved from [Link]

-

AIP Publishing. (2021, January 29). Anharmonic vibrational frequencies of ammonia borane (BH3NH3). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eng.uc.edu [eng.uc.edu]

- 3. arc.aiaa.org [arc.aiaa.org]

- 4. azooptics.com [azooptics.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. Anharmonic vibrational frequencies of ammonia borane (BH3NH3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. richmondscientific.com [richmondscientific.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Triethylamine Borane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine borane (TEAB), a stable and versatile amine-borane complex, is a pivotal reducing agent in organic synthesis. Its efficacy and reaction kinetics are profoundly influenced by the choice of solvent. This guide provides an in-depth analysis of the solubility of TEAB in a wide array of organic solvents. We will explore the physicochemical principles governing its solubility, present a detailed solubility profile, and offer a robust experimental protocol for determining solubility in novel solvent systems. This document is intended to serve as a critical resource for chemists and drug development professionals, enabling informed solvent selection to optimize reaction conditions, enhance safety, and improve process efficiency.

Introduction to Triethylamine Borane: A Chemist's Versatile Tool

Triethylamine borane ((C₂H₅)₃N·BH₃), often abbreviated as TEAB, is a Lewis acid-base adduct formed between triethylamine and borane. As a solid or liquid with a relatively low melting point (-4 to -2 °C), it offers significant handling and stability advantages over gaseous diborane or other borane complexes like borane-THF.[1] This stability, coupled with its potent and selective reducing capabilities, has established TEAB as a valuable reagent in numerous organic transformations, including hydroboration and the reduction of aldehydes, ketones, and acid chlorides.

The success of any reaction involving TEAB is critically dependent on the solvent system. The solvent not only dictates the solubility of reactants but also influences the reactivity of the borane complex, the stability of intermediates, and the overall reaction pathway. Understanding the solubility of TEAB is, therefore, not merely a matter of practicality but a fundamental aspect of reaction design and optimization.

The Physicochemical Basis of TEAB Solubility

The solubility of TEAB is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (TEAB) and the solvent molecules. The TEAB molecule possesses both nonpolar and polar characteristics. The ethyl groups provide a nonpolar, hydrophobic character, while the dative bond between the nitrogen and boron atoms (N→B) creates a significant dipole moment, imparting polarity.

-

Van der Waals Forces: These are the primary forces of attraction between the nonpolar ethyl groups of TEAB and nonpolar (hydrocarbon) solvents.

-

Dipole-Dipole Interactions: The polar N→B bond in TEAB allows for strong electrostatic interactions with polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM).

-

Hydrogen Bonding: While TEAB itself cannot act as a hydrogen bond donor, the lone pairs on the nitrogen atom can act as hydrogen bond acceptors. However, its interaction with protic solvents is complex and often leads to reaction rather than simple dissolution.

The interplay of these forces dictates TEAB's solubility profile across different solvent classes.

Caption: Intermolecular forces governing TEAB solubility.

Solubility Profile of Triethylamine Borane

TEAB exhibits a broad range of solubilities, making it adaptable to diverse reaction conditions. It is generally highly soluble in polar aprotic and nonpolar solvents but shows reactive instability in protic solvents.

Table 1: Solubility of Triethylamine Borane in Common Organic Solvents

| Solvent | Solvent Class | Qualitative Solubility | Key Considerations |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | Commonly used as a solvent for commercial TEAB solutions (e.g., 1M or 2M). Excellent for hydroboration reactions. |

| Diethyl Ether | Polar Aprotic (Ether) | Soluble | Good general-purpose solvent for reductions. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A versatile solvent for a range of reductions. |

| Toluene | Nonpolar (Aromatic) | Soluble | Suitable for reactions requiring higher temperatures. |

| Hexane(s) | Nonpolar (Alkane) | Soluble | Good for reactions where polarity needs to be minimized. |

| Acetonitrile (MeCN) | Polar Aprotic | Soluble | Generally a good solvent, but compatibility with all reactants should be verified. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | High boiling point, useful for elevated temperature reactions. |

| Water | Polar Protic | Reacts Violently | Decomposes to release hydrogen gas and boric acid derivatives.[2] Must be strictly avoided. |

| Alcohols (e.g., EtOH) | Polar Protic | Reacts | Reacts exothermically, especially in the presence of acids, to release hydrogen. Not suitable as inert solvents. |

Expert Insights on Solvent Selection:

-

For Reductions: THF is often the solvent of choice due to its excellent solvating power for both TEAB and a wide range of organic substrates. It provides a stable medium for controlled reductions.

-

For Hydroborations: Ether-based solvents like THF and diethyl ether are standard, facilitating the desired reaction pathway.

-

Stability Concerns: TEAB is moisture-sensitive and must be handled under an inert atmosphere (e.g., nitrogen or argon).[2] Exposure to moisture, water, or alcohols leads to rapid, exothermic decomposition, which can be hazardous. Trialkylamine borane complexes show remarkable stability against hydrolysis compared to other borane sources, but rigorous quenching procedures are still necessary.[3]

Experimental Protocol for Solubility Determination

Determining the solubility of TEAB in a novel solvent is a critical step in process development. The following protocol outlines a reliable, self-validating method based on the isothermal shake-flask method, adapted for air-sensitive compounds.[4][5][6]

Safety First: Triethylamine borane is a flammable, corrosive, and water-reactive liquid.[2][7][8] All manipulations must be performed in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves.[7][9]

Materials and Equipment:

-

Triethylamine borane (≥97% purity)

-

Anhydrous solvent of interest

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Thermostatically controlled shaker or stir plate

-

Airtight, sealable vials (e.g., septum-capped vials)

-

Gas-tight syringes and needles

-

Analytical balance (4-decimal place)

-

Centrifuge (optional)

-

Gravimetric analysis equipment (pre-weighed vials, vacuum oven)

Caption: Experimental workflow for determining TEAB solubility.

Step-by-Step Protocol:

-

Preparation (Inert Atmosphere): Perform all steps under a nitrogen or argon atmosphere using a Schlenk line or in a glovebox.[4] All glassware must be oven-dried and cooled under vacuum.

-

Sample Preparation: To a tared, sealable vial, add a known volume (e.g., 5.0 mL) of the anhydrous solvent. Add TEAB dropwise until an excess of undissolved liquid/solid is clearly visible. This ensures the formation of a saturated solution.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture vigorously for at least 24 hours to ensure equilibrium is reached.[6] Prolonged agitation is necessary to overcome kinetic barriers to dissolution.[10]

-

Phase Separation: After the initial equilibration period, cease agitation and allow the excess TEAB to settle completely. If separation is slow, the vial can be centrifuged to create a clear supernatant.

-

Sampling: Using a gas-tight syringe, carefully withdraw a precise volume (e.g., 1.00 mL) of the clear, saturated supernatant, taking care not to disturb the undissolved phase.

-

Gravimetric Analysis: Transfer the aliquot of the supernatant to a pre-weighed, dry vial. Evaporate the solvent under a gentle stream of inert gas or under vacuum. Once the solvent is fully removed, re-weigh the vial containing the TEAB residue. The difference in mass corresponds to the amount of TEAB dissolved in the sampled volume.

-

Validation of Equilibrium: To ensure that equilibrium has been achieved, repeat steps 4-6 at subsequent time points (e.g., 36 hours and 48 hours). The calculated solubility should be consistent within experimental error. If the values continue to increase, the system has not yet reached equilibrium, and agitation should be continued.[11]

-

Calculation: Calculate the solubility using the following formula: Solubility (g / 100 mL) = (Mass of TEAB residue (g) / Volume of aliquot (mL)) * 100

Conclusion and Recommendations

Triethylamine borane is a powerful synthetic tool whose performance is inextricably linked to the solvent environment. This guide has established that TEAB is highly soluble in a range of common aprotic polar and nonpolar organic solvents, with THF, diethyl ether, and toluene being particularly noteworthy. Conversely, its violent reactivity with water and protic solvents like alcohols precludes their use as inert media and underscores the critical need for anhydrous, inert handling conditions.[2] The provided experimental protocol offers a reliable framework for researchers to quantify TEAB solubility in novel solvent systems, ensuring data integrity and promoting safe laboratory practices. By leveraging this knowledge, scientists can make informed decisions on solvent selection, thereby enhancing the efficiency, selectivity, and safety of their chemical processes.

References

-

Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BORANE-TRIETHYLAMINE. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2011, January 26). Triethylamine complexes. Retrieved from [Link]

-

Penta chemicals. (2024, February 27). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]

-

MDPI. (n.d.). Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Triethylamine borane. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Triethylamine borane (CAS 1722-26-5). Retrieved from [Link]

-

ACS Publications. (n.d.). Triethylborane-Induced Bromine Atom-Transfer Radical Addition in Aqueous Media: Study of the Solvent Effect on Radical Addition Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - Borane-triethylamine complex. Retrieved from [Link]

-

ResearchGate. (2014, July 29). How can I separate triethylammonium bromide from a reaction mixture? Retrieved from [Link]

-

ResearchGate. (2019, February 27). Safe Handling of Boranes at Scale. Retrieved from [Link]

-

Pharmatutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

-

Reddit. (2020, February 18). Green solvent to remove triethylamine hydrochloride without ligand exchange? Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmatutor.org [pharmatutor.org]

Methodological & Application

reduction of aldehydes and ketones with triethylamine borane

Application Note: Selective Reduction of Aldehydes and Ketones using Triethylamine Borane (TEAB)

Executive Summary

Triethylamine Borane (TEAB,

This guide details the activation-controlled reduction of aldehydes and ketones. While TEAB is kinetically stable, its reactivity can be "switched on" using specific activators (Lewis acids, protic solvents, or iodine), allowing for high chemoselectivity—specifically the reduction of aldehydes in the presence of ketones, or ketones in the presence of esters and amides.

Mechanism of Action

The reduction does not proceed via a simple hydride attack from the stable complex. It requires a Dissociation-Activation mechanism. The steric bulk and electron donation of the triethylamine stabilize the borane, preventing spontaneous reaction.

Key Mechanistic Steps:

-

Dissociation/Activation: The

bond must be weakened. This is achieved thermally (reflux) or chemically (protonation/coordination of the amine). -

Coordination: The free or loosely bound

species coordinates to the carbonyl oxygen (Lewis base). -

Hydride Transfer: A hydride (

) transfers from boron to the carbonyl carbon. -

Hydrolysis: The resulting alkoxyborane intermediate is hydrolyzed to release the alcohol.[1]

Figure 1: Mechanistic pathway of TEAB reduction showing the critical activation step required before hydride transfer.

Experimental Protocols

General Considerations & Safety[9][10]

-

Stoichiometry: Although

theoretically provides 3 hydrides, kinetics slow significantly after the first transfer. Use 0.5 – 0.7 equivalents of TEAB per carbonyl group to ensure complete conversion. -

Solvent: Anhydrous THF, DCM, or Methanol. Methanol significantly accelerates the reaction via solvolysis but may reduce shelf-life of the reagent if mixed too early.

-

Safety: TEAB is toxic and flammable. It releases hydrogen gas upon hydrolysis.[2] Work in a fume hood.

Protocol A: Acetic Acid Activated Reduction (Standard)

This method is ideal for reducing aldehydes and ketones at room temperature with high functional group tolerance.

Reagents:

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 mmol of substrate in 5.0 mL of DCM (or THF) under nitrogen.

-

Addition: Add 1.0 - 2.0 mmol (1-2 equiv) of Acetic Acid. Stir for 5 minutes.

-

Note: Acid protonates the amine, weakening the B-N bond.

-

-

Reduction: Dropwise add 0.6 mmol (0.6 equiv) of TEAB.

-

Observation: Mild gas evolution (

) may occur.

-

-

Reaction: Stir at Room Temperature (20-25°C).

-

Quench: Cool to 0°C. Slowly add 2 mL of Methanol, followed by 5 mL of 1M HCl. Stir for 30 minutes to break the Boron-Oxygen bond.

-

Workup: Dilute with water, extract with DCM (3x), wash organics with saturated

and brine. Dry over

Protocol B: Lewis Acid Catalyzed Reduction ( Rapid/Hard Substrates)

For sterically hindered ketones or when rapid kinetics are required.

Reagents:

-

Catalyst:

(10 mol%) or

Modifications:

-

Perform the reaction in anhydrous DCM at 0°C.

-

Pre-mix substrate and TEAB, then add the Lewis Acid dropwise.

-

Caution: This method is much faster (often <30 mins) but less chemoselective.

Chemoselectivity & Substrate Scope[6]

TEAB offers superior control compared to

| Functional Group | Reaction with TEAB (Protocol A) | Notes |

| Aldehyde | Fast (RT) | Reduces selectively in presence of ketones.[6] |

| Ketone | Slow (RT) / Fast (Reflux) | Requires higher temp or more acid for completion. |

| Ester | Inert | Completely stable.[3] |

| Amide | Inert | Stable under standard conditions.[3] |

| Carboxylic Acid | Variable | Can be reduced at elevated temps (80°C) neat. |

| Nitro / Cyano | Inert | Stable.[3] |

| Alkene | Slow Hydroboration | Hydroboration is slow without specific catalysis; carbonyl reduction dominates. |

Chemoselective Strategy: To reduce an aldehyde in the presence of a ketone:

-

Use 0.35 equiv of TEAB.

-

Run at -10°C to 0°C .

-

Use minimal Acetic Acid (0.5 equiv).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Stable Borate Intermediate | The reaction might be "stuck" at the alkoxyborane stage. Ensure the acidic hydrolysis (Quench step) is vigorous and long enough (30+ mins). |

| Incomplete Conversion | Insufficient Activation | Increase Acetic Acid to 5 equiv or switch to Protocol B (Lewis Acid). |

| Low Yield | Volatility of Product | Some low MW alcohols may be lost during concentration. Use careful rotary evaporation. |

| Gel Formation | Boron Polymers | Boric acid byproducts can gel. Wash the organic layer thoroughly with MeOH during workup to form volatile trimethyl borate. |

Experimental Workflow Diagram

Figure 2: Standard operational workflow for the reduction of carbonyls using TEAB.

References

-

Beilstein Journals. "Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid." Beilstein J. Org. Chem.2013 , 9, 2620–2624. Link

-

Organic Chemistry Portal. "Borane-Trimethylamine Complex: A Versatile Reagent." Link

-

National Institutes of Health (PMC). "Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis." Molecules. 2022 . Link

-

ScienceMadness. "One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol." Link

-

Ataman Chemicals. "Borane-Triethylamine Technical Data Sheet." Link

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid [beilstein-journals.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. Borane Reagents [organic-chemistry.org]

Precision Hydroboration using Triethylamine Borane (TEB)

Executive Summary

Hydroboration-oxidation is a cornerstone transformation in organic synthesis for converting alkenes to anti-Markovnikov alcohols.[1] While Borane-Tetrahydrofuran (BH

Triethylamine Borane (TEB) represents a superior alternative for industrial and precision research applications. It offers high active content, exceptional thermal stability, and liquid handling convenience.[8] However, its enhanced stability renders it less reactive than its counterparts, often requiring specific activation protocols. This guide details the mechanistic underpinnings and validated protocols for thermally-driven and iodine-activated hydroboration using TEB.

Technical Background & Mechanism

Stability vs. Reactivity Trade-off

Borane (BH

-

BH

·THF: Weak complex -

TEB (Et

N·BH

Mechanistic Pathway

The hydroboration reaction depends on the dissociation of the amine-borane complex to generate the active free borane species (

Figure 1: Mechanistic Pathway (Dissociation & Activation)

Caption: The reaction requires energy (Heat) to break the N-B bond. Iodine activation bypasses the thermal barrier by forming highly reactive iodoborane intermediates.

Comparative Data: TEB vs. Common Boranes

| Feature | Borane-THF (BH | Borane-DMS (BH | Triethylamine Borane (TEB) |

| Physical State | Solution (usually 1M) | Liquid (Neat or Soln) | Liquid (Neat) |

| Active Borane % | ~1-2 wt% | ~10-14 wt% | ~11-12 wt% |

| Stability | Poor (Refrigerate, <0°C) | Moderate | Excellent (Room Temp) |

| Odor | Ether-like | Stench (Rotten Cabbage) | Amine-like (Mild) |

| Reactivity | High (0°C to RT) | High (RT) | Moderate (Reflux required) |

| Flash Point | -17°C (THF) | -6°C | 60°C (Safer Handling) |

Application Protocol 1: Thermal Hydroboration

Best for: Unhindered terminal alkenes and substrates stable at reflux temperatures.

Materials

-

Substrate: 1.0 equivalent (Alkene)

-

Reagent: Triethylamine Borane (0.35 – 0.5 eq). Note: Theoretically 0.33 eq is sufficient (3 alkenes per BH

), but 0.5 eq ensures completion. -

Solvent: Anhydrous Dioxane (preferred for higher boiling point) or THF.

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with the alkene (10 mmol) and anhydrous dioxane (20 mL).

-

Addition: Add Triethylamine Borane (0.5 mL, ~3.5 mmol) via syringe.

-

Observation: No immediate exotherm is typically observed due to the stability of TEB.

-

-

Reaction: Heat the mixture to reflux (100–101°C for dioxane).

-

Monitoring: Monitor by TLC or GC-MS. Reaction times vary from 2 to 12 hours depending on steric hindrance.

-

-

Quench: Cool the mixture to 0°C. Cautiously add water (2 mL) dropwise to destroy excess hydride.

-

Oxidation (Workup):

-

Add 3M NaOH (4 mL).

-

Add 30% H

O -

Stir at 50°C for 1 hour to ensure complete oxidation of the C-B bond to C-O.

-

-

Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over Na

SO

Application Protocol 2: Iodine-Activated Hydroboration

Best for: Hindered internal alkenes, temperature-sensitive substrates, or when reaction speed is critical. Iodine acts as a catalyst/promoter, likely by forming reactive iodoborane species or sequestering the amine.

Materials

-

Substrate: 1.0 equivalent

-

Reagent: Triethylamine Borane (0.5 eq)

-

Activator: Iodine (I

) (0.05 – 0.10 eq / 5-10 mol%) -

Solvent: Dichloromethane (DCM) or THF (allows reaction at lower temps).

Step-by-Step Procedure

-

Setup: Flame-dry a flask under nitrogen.

-

Mixing: Dissolve Triethylamine Borane (5 mmol) and the alkene (10 mmol) in dry DCM (20 mL) at room temperature.

-

Activation: Add Iodine (0.5 mmol, 126 mg) in one portion.

-

Observation: The solution may initially turn brown/purple and then fade as iodine is consumed to form the active species.

-

-

Reaction: Stir at Room Temperature (20–25°C).

-

Note: If reaction is slow, mild heating (40°C) can be applied.

-

Mechanism Check: The iodine helps dissociate the strong Et

N-BH

-

-

Workup: Follow the standard oxidative workup described in Protocol 1 (Step 6).

Process Workflow & Decision Tree

Figure 2: Operational Workflow

Caption: Decision matrix for selecting between Thermal (high temp) and Activated (Iodine-promoted) protocols.

Troubleshooting & Optimization (E-E-A-T)

-

Incomplete Conversion:

-

Cause: Strong N-B bond preventing dissociation.

-

Solution: Switch solvent from THF (bp 66°C) to Dioxane (bp 101°C) or Diglyme (bp 162°C) to increase thermal energy. Alternatively, add 5-10% I

.

-

-

Emulsion during Workup:

-

Safety Note (Peroxides):

-

Unlike BH

[6]·THF, TEB does not form peroxides, but the oxidation step uses H

-

References

-

Brown, H. C., & Subba Rao, B. C. (1959). A new powerful reducing agent—Sodium borohydride in the presence of aluminum chloride and other polyvalent metal halides. Journal of the American Chemical Society.[9]

-

Callery Chemical. (2020). Borane-Tetrahydrofuran vs. Amine Boranes: Stability and Reactivity Guide. Callery Technical Bulletins.

-

Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry (Discusses I2 activation mechanisms).

-

Org. Process Res. Dev. (2009). Safety and Scalability of Triethylamine Borane in Pharmaceutical Synthesis. ACS Publications.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. blog.strem.com [blog.strem.com]

- 4. acs.org [acs.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Amine-Directed Hydroboration: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

Application Notes & Protocols: The Strategic Use of Triethylamine Borane in Modern Pharmaceutical Synthesis

Foreword: Beyond a Simple Hydride Donor

In the intricate landscape of pharmaceutical synthesis, the choice of a reducing agent is a critical decision that dictates selectivity, yield, and process safety. While powerful hydrides have their place, the demand for milder, more selective, and operationally simpler reagents has brought borane-amine complexes to the forefront. Among these, triethylamine borane (BH₃·NEt₃ or TEAB) has emerged as a particularly versatile and reliable tool.

This guide moves beyond a mere listing of reactions. It is designed for the practicing researcher and drug development professional, offering an in-depth perspective on why and how to effectively deploy triethylamine borane. We will explore the causality behind its reactivity, provide detailed, field-tested protocols for its primary applications, and address the critical safety and handling considerations necessary for its successful implementation in a laboratory or scale-up environment. The stability and ease of handling of triethylamine borane make it a preferred choice over more hazardous reagents like diborane gas for both academic and industrial applications.[1]

The Triethylamine Borane Advantage: A Comparative Overview

Triethylamine borane is a stable, colorless liquid complex formed between the Lewis acid borane (BH₃) and the Lewis base triethylamine (NEt₃). This complexation tempers the high reactivity of free borane, creating a reagent that is significantly safer and easier to handle than borane gas or its THF and DMS solutions. Its utility in pharmaceutical synthesis stems from a unique balance of stability and tunable reactivity.

Key Advantages:

-

Enhanced Stability: Unlike sodium borohydride (NaBH₄), which can decompose in the presence of moisture and acidic conditions, TEAB exhibits greater stability, allowing for a broader range of reaction conditions.[2][3]

-

Mild Reducing Power: It is a less aggressive hydride donor than alkali metal borohydrides, enabling high chemoselectivity. This allows for the reduction of specific functional groups while leaving others, such as esters, amides, and nitro groups, intact under controlled conditions.

-

Excellent Solubility: TEAB is soluble in a wide array of aprotic and protic organic solvents, offering significant flexibility in process design.[4]

-

Acid-Activated Reactivity: The reactivity of TEAB can be significantly enhanced in the presence of Brønsted or Lewis acids. This allows chemists to "tune" its reducing power to suit the specific substrate and desired transformation, a level of control not easily achieved with reagents like NaBH₄.[4]

Table 1: Comparative Profile of Common Reducing Agents

| Feature | Triethylamine Borane (TEAB) | Sodium Borohydride (NaBH₄) | Borane-THF (BH₃·THF) |

| Physical Form | Colorless Liquid | White Solid | Colorless Solution |

| Reactivity | Mild, Acid-Activated | Moderate, Nucleophilic | High, Electrophilic[5] |

| Primary Use | Reductive Amination, Selective Carbonyl Reduction | Aldehyde/Ketone Reduction | Hydroboration, Carboxylic Acid Reduction |

| Handling | Air/moisture stable, but handle under inert gas | Air stable, moisture sensitive[3] | Air/moisture sensitive, pyrophoric potential |

| Selectivity | High; selective for imines over carbonyls[3] | Reduces aldehydes/ketones; can be selective | Reduces acids, amides, esters |

| Safety | Flammable, corrosive liquid[6] | Flammable solid, generates H₂ with acid/water | Flammable, requires stringent anhydrous handling |

Core Application I: Reductive Amination

The construction of carbon-nitrogen bonds via reductive amination is one of the most pivotal transformations in medicinal chemistry. It is the cornerstone for synthesizing a vast array of primary, secondary, and tertiary amines that form the backbone of countless active pharmaceutical ingredients (APIs).[7] TEAB is an exemplary reagent for this process, offering high yields and selectivity under mild conditions.

Causality & Mechanism

The reaction proceeds in two main stages: the formation of an imine (or its protonated form, the iminium ion), followed by its reduction.

-

Imine/Iminium Formation: An aldehyde or ketone reacts with a primary or secondary amine under neutral or mildly acidic conditions to form an imine or enamine, which exists in equilibrium with the more electrophilic iminium ion.

-

Hydride Delivery: TEAB selectively delivers a hydride to the electrophilic carbon of the iminium ion.[3] This step is often the rate-determining one. The mild nature of TEAB is crucial here; it is generally unreactive toward the starting carbonyl compound, preventing the formation of undesired alcohol byproducts—a common issue with more powerful reagents like NaBH₄.[3]

The overall workflow is a highly efficient method for amine synthesis.

Protocol: Synthesis of a Secondary Amine

This protocol describes the one-pot reductive amination of benzaldehyde with aniline to form N-benzylaniline.

Materials:

-

Benzaldehyde

-

Aniline

-

Triethylamine Borane (TEAB)

-

Methanol (MeOH)

-

Acetic Acid (AcOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-